(2Z)-5,6-diphenyl-2-(2,3,4-trimethoxybenzylidene)imidazo[2,1-b][1,3]thiazol-3(2H)-one
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Overview
Description
(2Z)-5,6-DIPHENYL-2-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-3-ONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a trimethoxyphenyl group, which is known for its versatile pharmacophore properties, and an imidazo[2,1-b][1,3]thiazol-3-one core, which contributes to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-5,6-DIPHENYL-2-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-3-ONE typically involves a multi-step process. One common method includes the condensation of 2,3,4-trimethoxybenzaldehyde with 2-aminothiophenol to form an intermediate Schiff base. This intermediate then undergoes cyclization with phenyl isothiocyanate to yield the desired imidazo[2,1-b][1,3]thiazol-3-one derivative. The reaction conditions often require the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-5,6-DIPHENYL-2-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazo ring or the methylene group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazo ring derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits significant biological activity, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Medicine: Potential therapeutic agent for the treatment of diseases such as cancer, Alzheimer’s, and bacterial infections.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2Z)-5,6-DIPHENYL-2-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-3-ONE involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: Dihydrofolate reductase inhibitors.
Combretastatin Derivatives: Potent microtubule targeting agents.
Uniqueness
(2Z)-5,6-DIPHENYL-2-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-3-ONE stands out due to its unique combination of a trimethoxyphenyl group and an imidazo[2,1-b][1,3]thiazol-3-one core, which imparts a broad spectrum of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C27H22N2O4S |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
(2Z)-5,6-diphenyl-2-[(2,3,4-trimethoxyphenyl)methylidene]imidazo[2,1-b][1,3]thiazol-3-one |
InChI |
InChI=1S/C27H22N2O4S/c1-31-20-15-14-19(24(32-2)25(20)33-3)16-21-26(30)29-23(18-12-8-5-9-13-18)22(28-27(29)34-21)17-10-6-4-7-11-17/h4-16H,1-3H3/b21-16- |
InChI Key |
PERVNCHMBNHWRD-PGMHBOJBSA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C\2/C(=O)N3C(=C(N=C3S2)C4=CC=CC=C4)C5=CC=CC=C5)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C2C(=O)N3C(=C(N=C3S2)C4=CC=CC=C4)C5=CC=CC=C5)OC)OC |
Origin of Product |
United States |
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